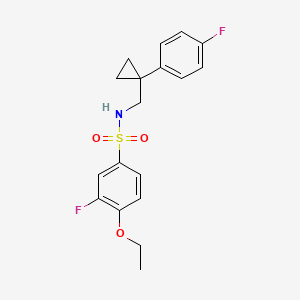
4-ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19F2NO3S and its molecular weight is 367.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Ethoxy-3-fluoro-N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications, particularly in the modulation of biological pathways related to cancer and neurological disorders. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Ethoxy Group : Enhances lipophilicity and potentially improves membrane permeability.
- Fluoro Substituents : May contribute to biological activity through increased binding affinity to target proteins.
- Cyclopropyl Ring : Known for its unique steric properties, which may influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may act through several mechanisms:
- Inhibition of Carbonic Anhydrase : Sulfonamides are known to inhibit carbonic anhydrase, which plays a role in regulating pH and bicarbonate levels in tissues. This inhibition can enhance dopaminergic signaling and normalize neuroplasticity, particularly in models of addiction and depression .
- Modulation of Kinase Activity : The compound may also modulate protein kinase activities, influencing cell proliferation and survival pathways, which are critical in cancer biology .
Efficacy in Preclinical Models
Studies have explored the compound's effects on various biological systems:
Case Study 1: Nicotine-Induced Behavioral Sensitization
In a study examining the effects of 4-fluoro-N-(4-sulfamoylbenzyl) benzene sulfonamide (similar structure), it was found that administration significantly reduced nicotine-induced behavioral sensitization in mice. The results indicated a dose-dependent relationship where higher doses led to greater reductions in locomotor activity and adenosine levels .
Case Study 2: Cancer Therapeutics
The compound's potential as an anticancer agent was highlighted in a patent discussing its capability to modulate protein kinase pathways. This modulation is critical for inhibiting tumor growth and enhancing apoptosis in cancer cells .
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S/c1-2-24-17-8-7-15(11-16(17)20)25(22,23)21-12-18(9-10-18)13-3-5-14(19)6-4-13/h3-8,11,21H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQAOOGVLCWQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













